N-phenylpiperidine-1-carbothioamide
Overview
Description
N-phenylpiperidine-1-carbothioamide is a chemical compound with the molecular formula C12H16N2S. It is a member of the thiourea family, characterized by the presence of a thiocarbonyl group (C=S) attached to a nitrogen atom.
Mechanism of Action
Target of Action
N-phenylpiperidine-1-carbothioamide is a type of thiourea derivative . Thiourea derivatives have been found to be potent inhibitors of β-glucuronidase , an enzyme involved in the metabolism of glucuronides, which are key components in the detoxification of xenobiotics . Therefore, the primary target of this compound is likely to be the β-glucuronidase enzyme.
Mode of Action
These compounds are known to inhibit the activity of β-glucuronidase . The inhibition of this enzyme prevents the breakdown of glucuronides, affecting the body’s ability to detoxify certain substances .
Biochemical Pathways
The inhibition of β-glucuronidase by this compound impacts the glucuronidation pathway . This pathway is crucial for the detoxification and elimination of a variety of endogenous and exogenous compounds. By inhibiting β-glucuronidase, this compound can potentially affect the metabolism and clearance of these compounds.
Pharmacokinetics
The compound’s log kow value, an estimate of its octanol-water partition coefficient, is 299 . This suggests that it may have moderate lipophilicity, which could influence its absorption and distribution within the body.
Result of Action
The primary result of this compound’s action is the inhibition of β-glucuronidase . This can lead to an accumulation of glucuronides in the body, potentially affecting the detoxification and elimination of various compounds. The specific molecular and cellular effects would depend on the particular glucuronides and other compounds present in the body.
Biochemical Analysis
Biochemical Properties
N-phenylpiperidine-1-carbothioamide plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potent inhibitor of β-glucuronidase . This interaction is significant as β-glucuronidase is involved in the hydrolysis of glucuronides, impacting various metabolic processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of β-glucuronidase can lead to altered cellular metabolism and changes in gene expression related to glucuronidation processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly inhibiting β-glucuronidase by binding to its active site. This inhibition prevents the hydrolysis of glucuronides, leading to changes in metabolic flux and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on β-glucuronidase over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits β-glucuronidase without causing significant adverse effects. At higher doses, toxic effects may be observed, indicating a threshold for safe and effective use .
Metabolic Pathways
This compound is involved in metabolic pathways related to glucuronidation. It interacts with enzymes such as β-glucuronidase, influencing the hydrolysis of glucuronides and affecting metabolite levels. This interaction can lead to changes in metabolic flux, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function. The compound’s distribution is crucial for its inhibitory effects on β-glucuronidase .
Subcellular Localization
This compound’s subcellular localization is essential for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures its effective interaction with β-glucuronidase, maintaining its inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenylpiperidine-1-carbothioamide can be synthesized through the reaction of piperidine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions. The general reaction scheme is as follows:
Piperidine+Phenyl isothiocyanate→this compound
The reaction is usually carried out at room temperature, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically isolated through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions
N-phenylpiperidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-phenylpiperidine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly β-glucuronidase inhibitors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
- N-phenylthiocarbamoylpiperidine
- 1-piperidinecarboxanilide, thio-
- N-phenyl-N’,N’-cyclopentamethylenethiourea
Uniqueness
N-phenylpiperidine-1-carbothioamide is unique due to its specific structural features, such as the combination of a piperidine ring and a phenyl group attached to a thiocarbonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-phenylpiperidine-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTYEDNCIFTZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351358 | |
Record name | N-phenylpiperidine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2762-59-6 | |
Record name | 1-Piperidinecarboxanilide, thio- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperidinecarboxanilide, thio- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-phenylpiperidine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-PENTAMETHYLENE-3-PHENYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-Phenylpiperidine-1-carbothioamide?
A1: this compound [] has the molecular formula C12H16N2S. While the research does not provide specific spectroscopic data (e.g., NMR, IR), it highlights the presence of N—H, C—H, C=S, and C-N bonds based on observed intra- and intermolecular interactions within the crystal structure.
Q2: How was this compound synthesized?
A2: The paper indicates that this compound was prepared through a reaction involving phenyl isothiocyanate and piperidine []. The specific reaction conditions and yield are not detailed in the provided abstract.
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